4-(2-methylpropyl)-1,5-dioxo-N-[(2Z)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
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Overview
Description
- This compound belongs to the quinazoline family and features a fused pyrroloquinazoline ring system.
- Its chemical structure includes a 1,5-dioxo moiety, a 2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline core, and a 1,3,4-thiadiazole substituent.
- The compound’s systematic name is quite lengthy, but its structure is intriguing due to the presence of multiple functional groups.
Preparation Methods
- One notable synthetic route involves the reaction of 2-aminobenzonitriles with carbon dioxide (CO₂) in ionic liquids (ILs).
- Specifically, 1-butyl-3-methylimidazolium acetate ([Bmim]Ac) serves as both solvent and catalyst, enabling efficient conversion of 2-aminobenzonitriles to quinazoline-2,4(1H,3H)-diones .
- The reactions occur at atmospheric pressure, and the products are obtained in high yields.
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include ILs (such as [Bmim]Ac), CO₂, and 2-aminobenzonitriles.
- Major products formed are quinazoline-2,4(1H,3H)-diones.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for further synthetic studies and functionalization.
Biology and Medicine: Research may explore its potential as a drug scaffold or bioactive compound.
Industry: Applications could include materials science or catalysis.
Mechanism of Action
- The exact mechanism remains an area of investigation.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
- While I don’t have specific data on similar compounds, researchers may compare this compound with other quinazoline derivatives.
- Highlighting its uniqueness would involve structural features, reactivity, and potential applications.
Properties
Molecular Formula |
C21H25N5O3S |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
4-(2-methylpropyl)-1,5-dioxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C21H25N5O3S/c1-4-7-16-23-24-20(30-16)22-19(29)21-11-10-17(27)26(21)15-9-6-5-8-14(15)18(28)25(21)12-13(2)3/h5-6,8-9,13H,4,7,10-12H2,1-3H3,(H,22,24,29) |
InChI Key |
IVOMEKPLPNMSRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3CC(C)C |
Origin of Product |
United States |
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